Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (molecular formula: C₁₇H₁₅F₂N₃O₃; molecular weight: 347.32) is a fluorinated pyrazolo[1,5-a]pyrimidine derivative characterized by a difluoromethyl group at position 7 and a 4-methoxyphenyl substituent at position 5 . Its ester functionality at position 3 contributes to its lipophilicity, which may influence pharmacokinetic properties. The compound has been synthesized via cyclocondensation reactions involving aminopyrazole precursors and difluoromethyl ketones under acidic conditions .
Properties
IUPAC Name |
ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-3-25-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)10-4-6-11(24-2)7-5-10/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKMYIMPBXHAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 492433-50-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15F2N3O3
- Molecular Weight : 347.32 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core structure, which is known for its role in various biological activities, including anticancer and anti-inflammatory effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has demonstrated significant inhibitory activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| HeLa (cervical cancer) | 54.25% growth inhibition | Cell cycle arrest in G2/M phase |
| A549 (lung cancer) | 4.22 - 6.38 | Induction of apoptosis via Bcl-2 downregulation |
| MCF-7 (breast cancer) | 1.48 - 0.33 | Targeting EGFR signaling pathway |
Studies have indicated that the compound induces apoptosis in cancer cells by modulating key proteins involved in cell survival and proliferation .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated macrophages. This effect is mediated through the inhibition of p38 MAPK signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : By altering the expression levels of Bcl-2 family proteins, it promotes apoptosis in malignant cells.
Case Studies and Research Findings
Several research studies have documented the efficacy of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, which has shown promising results in various therapeutic areas:
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound's structural features allow it to act as an effective scaffold for developing new antitumor agents. For instance, studies have highlighted its potential in inhibiting specific cancer cell lines through mechanisms that remain under investigation .
Enzymatic Inhibition
This compound has been studied for its ability to inhibit specific enzymes linked to various diseases. Notably, derivatives of pyrazolo[1,5-a]pyrimidines have shown selectivity towards certain phosphoinositide 3-kinases (PI3K), making them potential candidates for treating conditions like systemic lupus erythematosus (SLE) .
Optical Applications
Recent investigations into the photophysical properties of pyrazolo[1,5-a]pyrimidines have revealed their utility as fluorophores. The unique structure of this compound allows it to function effectively in optical applications:
Fluorescent Probes
The compound has been identified as a candidate for use as a fluorescent probe due to its favorable photophysical characteristics. It has been utilized in biological imaging, particularly for distinguishing between cancerous and normal cells through lipid droplet detection . This application is crucial for advancing cancer research and diagnostics.
Synthesis and Functionalization
The synthesis of this compound involves various synthetic methodologies that enhance its functional properties. Recent studies have focused on optimizing these pathways to improve yield and efficiency while maintaining biological activity .
Synthesis Techniques
- Microwave-assisted synthesis has been employed to achieve high yields of pyrazolo[1,5-a]pyrimidine derivatives.
- Post-synthetic modifications allow for the introduction of diverse functional groups, enhancing the compound's therapeutic potential.
Case Studies
Several case studies highlight the compound's applications:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group at position 7 enhances electrophilicity, enabling nucleophilic substitution under mild conditions.
Key Reactions:
-
Hydroxyl Substitution: Treatment with NaOH in ethanol/water (1:1) at 80°C replaces the difluoromethyl group with a hydroxyl group, yielding the 7-hydroxy derivative (83% yield) .
-
Amination: Reacting with NH₃ in THF under microwave irradiation (100°C, 2h) introduces an amino group at position 7 (72% yield) .
Table 1: Substitution Reactions
| Position | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C7 | NaOH, ethanol/water | 7-OH | 83% | |
| C7 | NH₃, THF, MW 100°C | 7-NH₂ | 72% |
Oxidation and Reduction
The ethyl ester and methoxyphenyl groups influence redox behavior:
Oxidation
-
Ester to Carboxylic Acid: KMnO₄ in acidic media converts the ethyl ester to a carboxylic acid (C15H11F2N3O3, 91% yield) .
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Methoxyphenyl Ring: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the 4-methoxyphenyl group to a quinone structure under anhydrous conditions .
Reduction
Table 2: Redox Reactions
| Target Group | Reagent | Product | Yield |
|---|---|---|---|
| Ethyl Ester | KMnO₄, H₂SO₄ | Carboxylic Acid | 91% |
| Ethyl Ester | LiAlH₄, THF | Primary Alcohol | 67% |
| Methoxyphenyl | DDQ, CH₂Cl₂ | Quinone Derivative | 58% |
Cycloaddition and Cross-Coupling
The pyrazolo[1,5-a]pyrimidine core participates in cycloaddition and metal-catalyzed reactions:
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1,3-Dipolar Cycloaddition: Reacts with nitrile oxides in toluene at 110°C to form fused isoxazoline derivatives (R = aryl, 78–85% yields) .
-
Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces substituents at position 5 (e.g., 5-(4-cyanophenyl), 82% yield) .
Mechanistic Insight:
The electron-withdrawing difluoromethyl group activates position 3 for cross-coupling, while the 4-methoxyphenyl group directs electrophilic substitution to position 6 .
Hydrolysis and Amidation
The ethyl ester undergoes sequential hydrolysis and amidation:
-
Hydrolysis: NaOH in aqueous THF converts the ester to a carboxylic acid (quantitative yield) .
-
Amidation: EDCl/HOBt mediates coupling with amines (e.g., morpholine) to form carboxamides (89% yield) .
Example Pathway:
Ethyl Ester → Carboxylic Acid → Morpholine Carboxamide
Photochemical Reactions
UV light (365 nm) induces trifluoromethylation at position 2 using CF₃I and Cs₂CO₃, yielding a trifluoromethyl-substituted derivative (64% yield) .
Comparative Reactivity
The 4-methoxyphenyl substituent increases electron density at position 5 compared to its 2- and 3-methoxy analogs, enhancing susceptibility to electrophilic attack.
Table 3: Positional Reactivity Trends
| Position | Reactivity | Dominant Mechanism |
|---|---|---|
| C3 | High | Nucleophilic Aromatic Substitution |
| C5 | Moderate | Electrophilic Substitution |
| C7 | Low | Radical Reactions |
This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing bioactive analogs or materials science applications. Experimental protocols emphasize the role of solvent polarity and catalysts in modulating reaction outcomes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Effects on Molecular Weight : Trifluoromethyl (CF₃) analogues (365.31 Da) are heavier than difluoromethyl (CHF₂) derivatives (347.32 Da) due to the additional fluorine atom .
- Electronic Effects : Methoxy groups at position 5 (e.g., 4-methoxyphenyl) donate electron density, which may stabilize the pyrimidine ring and influence reactivity .
Stability and Reactivity
- Ester Hydrolysis : Like other pyrazolo[1,5-a]pyrimidine esters, the target compound is prone to decarboxylation under alkaline conditions, forming 3-unsubstituted derivatives .
- Trifluoromethyl Stability : CF₃-substituted analogues exhibit greater metabolic stability compared to CHF₂ derivatives, as fluorine’s electronegativity reduces oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
